

# A Comparative Analysis of Aztreonam-Lysine and Aztreonam-Avibactam Against Metallo- $\beta$ -Lactamase Producers

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## Compound of Interest

Compound Name: Aztreonam Lysine

Cat. No.: B1666518

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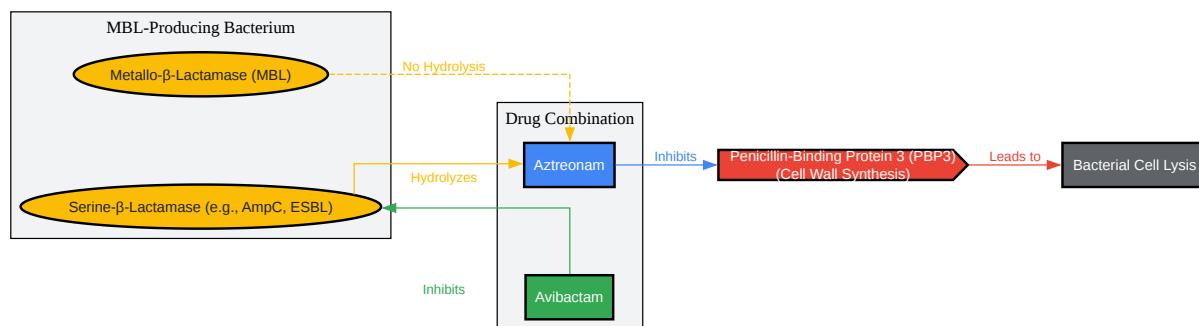
A head-to-head comparison of the efficacy of aztreonam-lysine and aztreonam-avibactam specifically against metallo- $\beta$ -lactamase (MBL)-producing bacteria is not available in current scientific literature, primarily due to their distinct formulations and intended clinical applications. Aztreonam-lysine is an inhaled formulation developed for the management of *Pseudomonas aeruginosa* infections in cystic fibrosis patients, while aztreonam-avibactam is an intravenous combination therapy designed to treat serious systemic infections caused by multidrug-resistant Gram-negative bacteria, including MBL producers. This guide provides a comprehensive overview of the available data for each, focusing on the robust evidence supporting aztreonam-avibactam's activity against MBL-producing pathogens.

## Aztreonam-Avibactam: A Targeted Intravenous Therapy for MBL Infections

Aztreonam-avibactam is an investigational drug combination that has demonstrated potent in vitro and in vivo efficacy against MBL-producing Enterobacteriales and other difficult-to-treat Gram-negative bacteria.<sup>[1][2]</sup> The combination leverages the inherent stability of aztreonam to MBL-mediated hydrolysis with the protective effect of avibactam against co-produced serine- $\beta$ -lactamases.<sup>[3][4]</sup>

## Mechanism of Action

The synergistic activity of aztreonam-avibactam stems from a dual-action mechanism. Metallo- $\beta$ -lactamases, which utilize zinc ions for their enzymatic activity, are unable to hydrolyze the monobactam structure of aztreonam.<sup>[5]</sup> However, many MBL-producing organisms also express other  $\beta$ -lactamases, such as AmpC and extended-spectrum  $\beta$ -lactamases (ESBLs), which can degrade aztreonam.<sup>[3][4]</sup> Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, effectively neutralizes these co-produced serine- $\beta$ -lactamases, thereby restoring the potent activity of aztreonam against these multidrug-resistant pathogens.<sup>[5]</sup>



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### Mechanism of Aztreonam-Avibactam Synergy

## In Vitro Efficacy

Numerous studies have demonstrated the potent in vitro activity of aztreonam-avibactam against a wide range of MBL-producing Enterobacterales. The addition of avibactam significantly lowers the minimum inhibitory concentrations (MICs) of aztreonam for these resistant isolates.

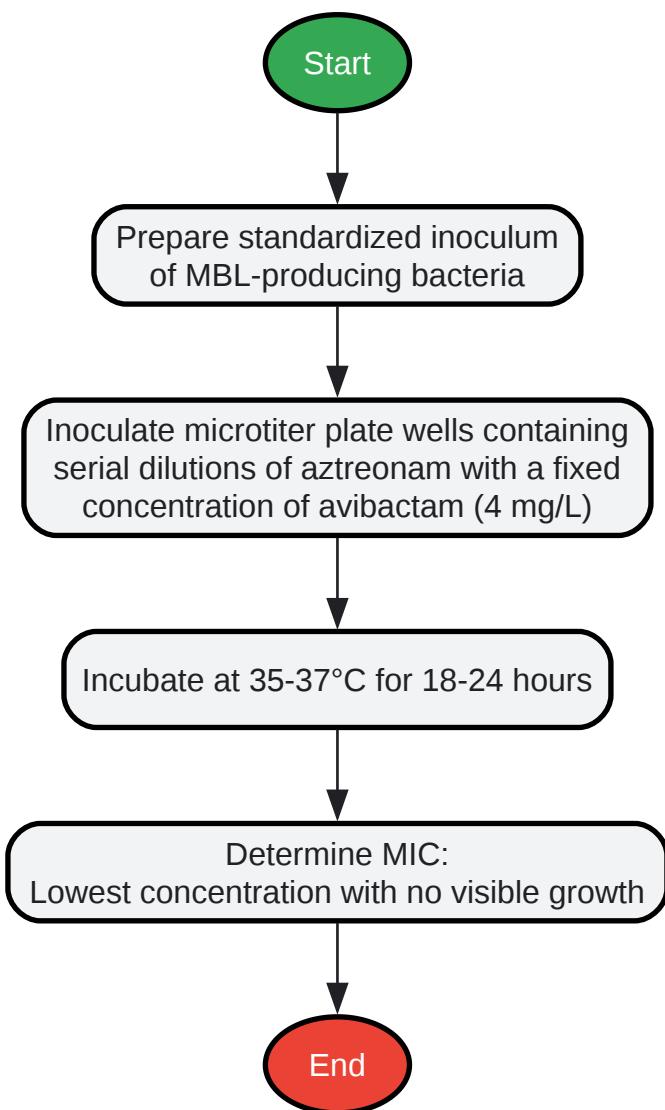
| Bacterial Species     | MBL Gene(s)   | Aztreonam MIC (mg/L) | Aztreonam-Avibactam MIC (mg/L) |
|-----------------------|---------------|----------------------|--------------------------------|
| Enterobacterales      | NDM, IMP, VIM | >64                  | 0.12 - 8                       |
| Escherichia coli      | NDM           | ≥8                   | 0.12 - 8                       |
| Klebsiella pneumoniae | NDM, VIM      | >64                  | ≤1                             |
| Enterobacter spp.     | NDM, IMP, VIM | >64                  | ≤1                             |

Note: MIC values are generalized from multiple studies. Avibactam concentration is fixed at 4 mg/L.[\[2\]](#)[\[6\]](#)[\[7\]](#)

A large surveillance study from 2016-2020 found that aztreonam-avibactam inhibited 99.4% of MBL-positive Enterobacterales isolates at a concentration of ≤8 mg/L, with an MIC<sub>90</sub> of 1 mg/L. [\[2\]](#)

## Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing The in vitro efficacy of aztreonam-avibactam is primarily determined through broth microdilution assays.



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### Broth Microdilution Workflow for MIC Testing

#### Protocol Details:

- **Bacterial Strains:** Clinical isolates of MBL-producing Enterobacterales are used.
- **Inoculum Preparation:** A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in a suitable broth medium.
- **Drug Concentrations:** Serial twofold dilutions of aztreonam are prepared in cation-adjusted Mueller-Hinton broth. Avibactam is added to each well at a fixed concentration of 4 mg/L.

- Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of aztreonam, in the presence of avibactam, that completely inhibits visible bacterial growth.

## Aztreonam-Lysine: An Inhaled Antibiotic for Cystic Fibrosis

Aztreonam-lysine is a formulation of aztreonam specifically designed for inhalation to treat chronic *Pseudomonas aeruginosa* lung infections in patients with cystic fibrosis. The lysine salt is used instead of arginine (found in the intravenous formulation) to improve tolerability when inhaled.

### Efficacy and Intended Use

Clinical trials have demonstrated that inhaled aztreonam-lysine improves respiratory symptoms and reduces the density of *P. aeruginosa* in the sputum of cystic fibrosis patients. Its efficacy is localized to the lungs, achieving high concentrations in the airways with minimal systemic absorption.

There is a lack of published data on the efficacy of inhaled aztreonam-lysine for the treatment of infections caused by MBL-producing organisms outside of the cystic fibrosis and *P. aeruginosa* context. The formulation and route of administration are not designed for treating systemic infections. While *P. aeruginosa* can produce MBLs, the clinical data for aztreonam-lysine is centered on its effect on this specific pathogen in a particular patient population and does not extend to a broader range of MBL-producing bacteria that cause systemic infections.

### Conclusion

Aztreonam-avibactam stands as a promising therapeutic option for severe systemic infections caused by MBL-producing Enterobacteriales. Its mechanism is well-defined, and its in vitro potency is supported by extensive experimental data. In contrast, aztreonam-lysine is a specialized inhaled therapy for a different clinical indication and patient population. Due to the absence of direct comparative studies and the fundamental differences in their formulation, route of administration, and approved uses, a direct efficacy comparison against MBL

producers is not feasible. For researchers and drug development professionals, the focus for combating systemic MBL-producing bacterial infections should be on intravenous combination therapies like aztreonam-avibactam.

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